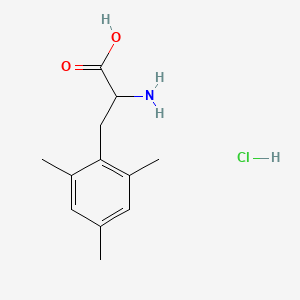

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQGYGQQJMLUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803561-05-8 | |

| Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally starts from 2,4,6-trimethylbenzaldehyde as the key aromatic precursor. The main synthetic steps include:

Aldol Condensation : The 2,4,6-trimethylbenzaldehyde undergoes condensation with glycine or a glycine equivalent to form a β-hydroxy acid intermediate. This step is typically carried out under basic or buffered aqueous conditions to promote nucleophilic addition to the aldehyde.

Reduction : The β-hydroxy acid intermediate is then reduced to the corresponding amino acid. Sodium borohydride is a common reducing agent used, although catalytic hydrogenation methods are also employed industrially.

Hydrochloride Salt Formation : The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

Reaction Conditions and Optimization

Solvent and Base Effects : Research shows that aqueous media with sodium carbonate as a base yield better conversion in condensation steps, due to mild basicity that favors aldol-type reactions without side reactions.

Temperature Control : Reaction temperatures ranging from room temperature to 100°C are used depending on the solvent system. For example, reactions in water or ethanol are typically refluxed (~78–100°C) for 3–5 hours to maximize yield.

Catalytic Hydrogenation : For reduction, palladium on carbon (Pd/C) catalysts under hydrogen atmosphere provide efficient conversion of intermediates to the amino acid with high selectivity. This method is preferred industrially for scalability and environmental considerations.

Continuous Flow Synthesis : Recent advances include the use of continuous flow reactors to improve reaction efficiency, reproducibility, and yield, especially for the reduction step. This method allows precise control of reaction parameters and better heat/mass transfer.

Protective Group Strategies

To prevent side reactions during coupling steps, amine protection (e.g., Boc protection) has been employed in some synthetic pathways. After coupling with the substituted phenyl precursor, deprotection with hydrochloric acid yields the hydrochloride salt of the target amino acid.

Enantiomeric Purity Control

As the compound is chiral, asymmetric synthesis methods have been developed:

Asymmetric Hydrogenation : Using chiral catalysts such as Rh(I) or Ru(II) complexes with ligands like BINAP or SYNPHOS achieves enantiomeric excess (ee) values ≥95%, critical for biological activity.

Chiral Resolution : Chiral high-performance liquid chromatography (HPLC) and circular dichroism spectroscopy are used to monitor and optimize enantiomeric purity during synthesis.

Data Table: Summary of Preparation Methods and Conditions

Analytical and Stability Considerations in Preparation

NMR Characterization : ^1H and ^13C NMR confirm the substitution pattern on the aromatic ring and the amino acid backbone. The methyl groups on the phenyl ring appear as singlets around δ 2.1–2.3 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm.

HPLC Purity Assessment : Reverse-phase HPLC with C18 columns and gradients of acetonitrile in 0.1% trifluoroacetic acid (TFA) effectively separates the product from impurities and enantiomers.

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (m/z 268.1 for [M+H]^+) and detects side products or adducts.

Storage Stability : The hydrochloride salt is best stored in airtight containers at −20°C with desiccants to prevent moisture-induced degradation. Thermal stability is maintained up to ~150°C, but prolonged exposure to >30°C should be avoided to prevent decomposition.

Summary of Research Findings

The aldehyde-glycine condensation in aqueous sodium carbonate provides a high-yielding, environmentally benign route to the intermediate β-hydroxy acid.

Catalytic hydrogenation using Pd/C is an efficient and scalable method for reducing intermediates to the amino acid, favored over chemical hydride reductions in industrial contexts.

Continuous flow synthesis enhances reproducibility and throughput, representing a modern advancement in the compound’s production.

Chiral catalysts enable high enantiomeric purity, critical for applications in pharmaceuticals and biochemical research.

Protective group strategies and solvent choices significantly influence reaction yields and purity, with DMF and THF commonly used in coupling steps under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on enzyme activity and protein synthesis.

Medicine: Investigated for its potential therapeutic properties, including as an amino acid supplement.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

Protein Synthesis: It may influence protein synthesis by incorporating into peptide chains.

Signal Transduction: It can affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride and its analogs:

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4,6-trimethylphenyl group is electron-donating, increasing electron density on the aromatic ring. Lipophilicity: The trimethylphenyl group likely confers higher lipophilicity (logP >2) compared to fluorinated analogs, which may enhance membrane permeability but reduce aqueous solubility.

This contrasts with less bulky analogs like 1251924-17-0 (methylsulfanylphenyl), where the smaller substituent allows greater conformational flexibility .

Biological Implications :

- Fluorinated analogs (e.g., 870483-31-1, 2199182-62-0) are often used in drug discovery for their metabolic stability and enhanced binding to hydrophobic enzyme pockets .

- The target compound’s trimethyl group may favor interactions with hydrophobic protein domains, making it suitable for targets requiring strong van der Waals interactions.

Biological Activity

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride (CAS Number: 3751-48-2) is a chemical compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. This compound has garnered interest in various fields due to its unique structural properties and biological activities. Its interactions with biological systems, particularly in pharmacology and therapeutic applications, are noteworthy.

Chemical Structure

The compound is characterized by a specific stereochemistry, denoted as (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid. The presence of the trimethylphenyl group contributes to its distinct biological activity and receptor interactions.

Interaction with Biological Systems

Research indicates that this compound interacts with various biological systems. Notably, it has been shown to engage with somatostatin receptors , which play crucial roles in hormone regulation and neurotransmission. This interaction suggests potential applications in pharmacology and therapeutic development.

Modulation of Receptor Activity

The compound has demonstrated the ability to modulate receptor activity. For instance:

- Somatostatin Receptor Interaction : It affects the signaling pathways related to hormone release and neurotransmission.

- Potential Antagonistic Effects : Its structural features may allow it to act as an antagonist for certain receptors involved in metabolic and neurological processes.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is essential. Below is a table highlighting some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | C₉H₁₂ClN₂O₄ | Contains a nitro group which alters reactivity |

| 2-Amino-3-(4-hydroxycyclohexyl)propionic acid | C₉H₁₇NO₃ | Hydroxyl group enhances solubility |

| 2-Amino-3-(1,2-dihydroquinolin-4-yl)propanoic acid | C₁₂H₁₃N₂O₂ | Features a quinoline moiety influencing bioactivity |

The trimethylphenyl substitution pattern in this compound is significant for its biological activity compared to these compounds.

Pharmacological Applications

Several studies have highlighted the potential pharmacological applications of this compound:

- Neurotransmitter Regulation : The interaction with somatostatin receptors suggests its role in modulating neurotransmitter levels, which could impact conditions like depression or anxiety.

- Metabolic Disorders : Its ability to influence hormone regulation may provide therapeutic avenues for managing metabolic disorders such as diabetes or obesity.

Experimental Studies

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves protecting the amine group (e.g., using Boc anhydride) to prevent side reactions, followed by coupling with a substituted phenyl precursor. For example, outlines a pathway where amine protection precedes coupling with phenylamine derivatives under anhydrous conditions. Deprotection with HCl yields the hydrochloride salt. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:phenyl precursor) significantly impact purity and yield . Solvent choice (e.g., DMF or THF) also affects reaction kinetics .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the aromatic ring (e.g., 2,4,6-trimethyl groups) and confirms the α-amino acid backbone. Aromatic protons typically resonate at δ 6.8–7.2 ppm, while methyl groups appear as singlets at δ 2.1–2.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves enantiomeric impurities. Retention times correlate with hydrophobicity adjustments from methyl substituents .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 268.1) and detects side products like over-alkylated derivatives .

Q. How should researchers ensure compound stability during storage and experimental use?

- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at −20°C to prevent hydrolysis of the amine group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. For aqueous solutions, use pH 4–5 buffers to maintain solubility and stability . Avoid prolonged exposure to temperatures >30°C, as thermal decomposition generates unidentified byproducts (TGA data suggests stability up to 150°C) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are validated?

- Methodological Answer : Enantiomeric excess (ee) ≥98% is achievable via asymmetric hydrogenation using Rh(I) or Ru(II) catalysts with chiral ligands (e.g., BINAP). highlights a 95% ee using Ru-(S)-Xyl-SYNPHOS at 50 psi H₂. Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (85:15) resolves enantiomers, while circular dichroism (CD) at 220–250 nm quantifies optical activity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodological Answer :

- Unexpected NMR Splitting : Aromatic methyl groups may exhibit splitting due to hindered rotation. Variable-temperature NMR (VT-NMR) at 50°C reduces splitting by increasing rotational freedom, confirming steric effects from the 2,4,6-trimethylphenyl moiety .

- MS Adducts : Sodium adducts ([M+Na]⁺) dominate in ESI-MS without ion-pairing agents. Add 0.1% formic acid to suppress adduct formation and enhance [M+H]⁺ signals. Calibration with internal standards (e.g., reserpine) improves quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.